molecular formula C13H8Cl4O4S B12118421 2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate

2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate

Cat. No.: B12118421
M. Wt: 402.1 g/mol
InChI Key: AOWOPKGNVZAORE-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two dichlorophenyl groups and a methoxybenzenesulfonate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate
  • 2,5-Dichlorophenyl 4-methoxybenzenesulfonate
  • 2,4-Dichlorophenyl 2,4-dichlorobenzoate

Uniqueness

2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxybenzenesulfonate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H8Cl4O4S

Molecular Weight

402.1 g/mol

IUPAC Name

(2,5-dichlorophenyl) 2,5-dichloro-4-methoxybenzenesulfonate

InChI

InChI=1S/C13H8Cl4O4S/c1-20-11-5-10(17)13(6-9(11)16)22(18,19)21-12-4-7(14)2-3-8(12)15/h2-6H,1H3

InChI Key

AOWOPKGNVZAORE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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